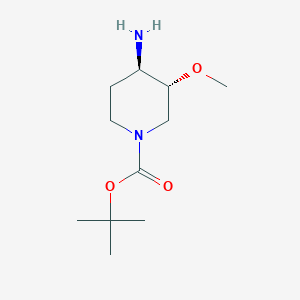

反式-4-氨基-1-Boc-3-甲氧基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The piperidine ring is a fundamental structure in organic chemistry, found in numerous natural and synthetic compounds with medicinal significance. "trans-4-Amino-1-boc-3-methoxypiperidine" is a derivative of piperidine, designed for specific synthetic applications, highlighting the diversity and adaptability of piperidine chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the use of chiral templates or starting materials such as D-serine for stereoselective formation. For example, the synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine showcases the efficiency of generating piperidine derivatives through chelation-controlled addition and reduction steps (Liang & Datta, 2005).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "trans-4-Amino-1-boc-3-methoxypiperidine," can be elucidated through X-ray crystallography, revealing configurations such as diaxial conformations in N-Boc-piperidinyl structures (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including cyclohydrocarbonylation and ring-opening reactions with amines, leading to a wide range of functionalized products. These reactions are crucial for synthesizing analogs of natural and synthetic aminohydroxylated piperidine alkaloids (Grishina et al., 2011).

科学研究应用

新型化合物合成和表征

- 研究人员开发了高效的方法来解析 2-氨基-4-戊烯酸(烯丙基甘氨酸)的衍生物,从而合成了 4-羟脯氨酸衍生物的四种立体异构体。该过程涉及环氧化,然后是分子内环化,展示了反式-4-氨基-1-Boc-3-甲氧基哌啶在生产具有潜在医药和生物化学应用的化合物中的用途 (Krishnamurthy 等人,2014 年)。

生物化学和药物研究

- 已经合成了新型的 O-二茂铁酰羟脯氨酸共轭物,其中包括在 N 端用叔丁氧羰基 (Boc) 基团保护。这些共轭物表现出催化性能,表明反式-4-氨基-1-Boc-3-甲氧基哌啶在开发具有合成化学和药物发现潜在应用的新催化剂中的作用 (Al-Momani 和 Lataifeh,2013 年)。

材料科学与工程

- 利用 Boc 基团进行保护,对基于氨基酸的 pH 响应手性聚合物进行受控合成,突出了反式-4-氨基-1-Boc-3-甲氧基哌啶在材料科学中的应用。这些发展为创造具有特定生化和物理性质的高级材料铺平了道路,适用于药物递送系统和基因转移应用 (Kumar 等人,2013 年)。

先进合成技术

- 使用固定化的 ω-转氨酶展示了一种不对称合成高价值手性胺的新方法,展示了反式-4-氨基-1-Boc-3-甲氧基哌啶在提高生物催化过程的效率和选择性中的用途。该方法为合成对映体纯化合物提供了一条可持续且可扩展的途径,这对制药应用至关重要 (Petri 等人,2019 年)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or if it gets on the skin or in the eyes .

属性

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Amino-1-boc-3-methoxypiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

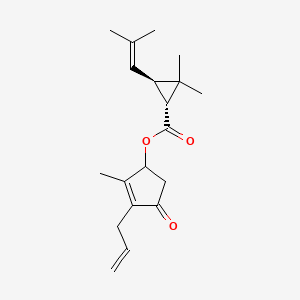

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

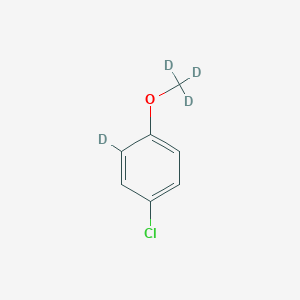

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

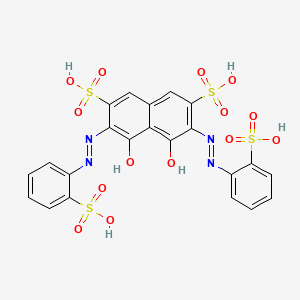

![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)